molecular formula C4H8O B12062532 1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene CAS No. 1173021-90-3

1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene

Katalognummer: B12062532
CAS-Nummer: 1173021-90-3
Molekulargewicht: 80.15 g/mol
InChI-Schlüssel: YOWQWFMSQCOSBA-MGGKGRBPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this molecule, making it useful in various scientific research applications, particularly in studies involving isotopic labeling and tracing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene typically involves the following steps:

    Deuteration of Methanol: Methanol is treated with deuterium gas in the presence of a catalyst to produce deuterated methanol (CD₃OD).

    Formation of Deuterated Propene: Deuterated methanol is then reacted with a suitable precursor, such as deuterated acetone, under controlled conditions to form the desired deuterated propene.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using high-pressure reactors and specialized catalysts to ensure efficient and high-yield synthesis. The process is optimized to minimize the loss of deuterium and to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated aldehydes or ketones.

    Reduction: It can be reduced to form deuterated alcohols.

    Substitution: The deuterium atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Deuterated aldehydes or ketones.

    Reduction: Deuterated alcohols.

    Substitution: Deuterated halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of deuterated materials with unique properties, such as increased stability and altered reaction kinetics.

Wirkmechanismus

The mechanism by which 1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene exerts its effects involves the incorporation of deuterium atoms into various molecular structures. This isotopic substitution can alter the physical and chemical properties of the compound, such as bond strength and reaction rates. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)propane: Similar structure but lacks the double bond present in prop-1-ene.

    1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-2-ene: Similar structure but with the double bond in a different position.

    1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)but-1-ene: Similar structure but with an additional carbon atom.

Uniqueness

1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene is unique due to its specific isotopic labeling and the position of the double bond, which can significantly influence its reactivity and the types of reactions it undergoes. This makes it particularly valuable in studies where precise isotopic labeling is required to trace reaction pathways and mechanisms.

Eigenschaften

CAS-Nummer

1173021-90-3

Molekularformel

C4H8O

Molekulargewicht

80.15 g/mol

IUPAC-Name

1,1,3,3,3-pentadeuterio-2-(trideuteriomethoxy)prop-1-ene

InChI

InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3/i1D2,2D3,3D3

InChI-Schlüssel

YOWQWFMSQCOSBA-MGGKGRBPSA-N

Isomerische SMILES

[2H]C(=C(C([2H])([2H])[2H])OC([2H])([2H])[2H])[2H]

Kanonische SMILES

CC(=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.